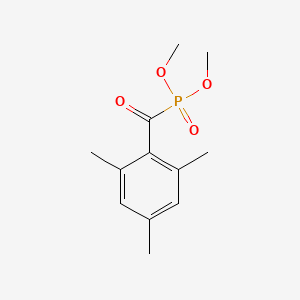
Dimethyl (2,4,6-trimethylbenzoyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2,4,6-trimethylbenzoyl)phosphonate is an organophosphorus compound known for its role as a photoinitiator. This compound is particularly valuable in the field of polymer chemistry, where it is used to initiate polymerization reactions under UV light. Its structure consists of a phosphonate group attached to a benzoyl group, which is further substituted with three methyl groups at the 2, 4, and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (2,4,6-trimethylbenzoyl)phosphonate can be synthesized through a multi-step process. One common method involves the reaction of 2,4,6-trimethylbenzoyl chloride with dimethyl phosphite under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2,4,6-trimethylbenzoyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzoyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the benzoyl group under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Dimethyl (2,4,6-trimethylbenzoyl)phosphonate has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active phosphonate derivatives.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the manufacture of high-performance materials, including resins and composites.
Mecanismo De Acción
The primary mechanism of action of dimethyl (2,4,6-trimethylbenzoyl)phosphonate involves the absorption of UV light, which leads to the formation of reactive radicals. These radicals initiate the polymerization of monomers, resulting in the formation of polymers. The compound’s effectiveness as a photoinitiator is due to its ability to generate radicals efficiently under UV light.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications but different structural properties.
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate: Known for its water solubility and biocompatibility, making it suitable for biological applications.
Uniqueness
Dimethyl (2,4,6-trimethylbenzoyl)phosphonate is unique due to its specific structure, which allows for efficient radical formation under UV light. This makes it particularly valuable in applications requiring rapid and efficient polymerization.
Propiedades
Número CAS |
91998-28-6 |
|---|---|
Fórmula molecular |
C12H17O4P |
Peso molecular |
256.23 g/mol |
Nombre IUPAC |
dimethoxyphosphoryl-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C12H17O4P/c1-8-6-9(2)11(10(3)7-8)12(13)17(14,15-4)16-5/h6-7H,1-5H3 |
Clave InChI |
DNRABMKJJAJKAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)P(=O)(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















